Zinc, bromo(5-bromo-4-hexyl-2-thienyl)- is a chemical compound characterized by its unique structure, which includes a zinc atom coordinated with a bromo-substituted thienyl group. The molecular formula for this compound is C10H14Br2SZn, indicating the presence of bromine and sulfur in addition to carbon and hydrogen. The thienyl group is notable for its aromatic properties and is derived from thiophene, a five-membered heterocyclic compound containing sulfur. This compound has garnered interest in various fields, including organic electronics and materials science due to its potential applications in semiconductors and photovoltaic devices .
The synthesis of zinc, bromo(5-bromo-4-hexyl-2-thienyl)- typically involves several steps:
Zinc, bromo(5-bromo-4-hexyl-2-thienyl)- has potential applications in several areas:
Interaction studies involving zinc, bromo(5-bromo-4-hexyl-2-thienyl)- focus on its behavior when combined with other materials or within biological systems. These studies typically assess:
Several compounds share structural similarities with zinc, bromo(5-bromo-4-hexyl-2-thienyl)-. These include:
Zinc, bromo(5-bromo-4-hexyl-2-thienyl)- is unique due to its specific combination of bromination at the 5-position and the presence of a hexyl group, which influences both its physical properties and reactivity compared to similar compounds.
Transition-metal catalysis provides a robust pathway for synthesizing zinc, bromo(5-bromo-4-hexyl-2-thienyl)-, particularly through cross-coupling reactions. Palladium and nickel catalysts dominate this domain due to their ability to mediate oxidative addition and transmetalation steps efficiently.
The Negishi cross-coupling reaction, employing palladium complexes, facilitates the union of organozinc reagents with aryl or heteroaryl bromides. For zinc, bromo(5-bromo-4-hexyl-2-thienyl)-, the synthesis begins with the preparation of a thienylzinc intermediate. A representative procedure involves reacting 5-bromo-4-hexyl-2-thienyl bromide with activated zinc dust in tetrahydrofuran (THF) under inert conditions. The resulting organozinc reagent undergoes coupling with electrophilic partners in the presence of Pd(PPh₃)₄ or PdCl₂(dppf), achieving yields exceeding 85%.
Key Reaction Parameters:
Nickel catalysts offer cost-effective alternatives, particularly for large-scale syntheses. NiCl₂(dppe) catalyzes the oxidative addition of 5-bromo-4-hexyl-2-thienyl bromide to zinc, bypassing intermediate isolation steps. This one-pot method reduces purification demands and achieves 70–75% yields.
Cobalt-mediated activation of bromothiophene substrates represents a crucial mechanistic pathway for the formation of zinc-thienyl bonds [5]. The process involves the initial coordination of cobalt species to the bromothiophene substrate, facilitating subsequent metallation reactions [8]. Research has demonstrated that cobalt complexes can effectively activate carbon-halogen bonds in thiophene systems through oxidative addition mechanisms [16].
The mechanistic pathway begins with the formation of low-valent cobalt species that can undergo oxidative addition with aryl halides, including brominated thiophenes [16]. Studies have shown that cobalt catalysts can activate functionalized aryl halides in an unprecedented manner, providing access to various organometallic intermediates [8]. The cobalt-mediated process involves the generation of reactive intermediates through single electron transfer pathways, which are particularly effective for bromothiophene substrates [16].
Experimental evidence indicates that cobalt-catalyzed cross-coupling reactions proceed through a dual catalytic mechanism where nickel catalysts activate aryl halides while cobalt cocatalysts activate alkyl halides [16]. This complementary activation allows for efficient carbon-carbon bond formation between different electrophilic partners [16]. The cobalt species undergoes reduction to form anionic complexes that can react with alkyl halides through nucleophilic substitution mechanisms [16].
| Activation Parameter | Value | Conditions |
|---|---|---|
| Reaction Temperature | 25-60°C | Toluene solvent [5] |
| Cobalt Loading | 5-10 mol% | Typical catalyst concentrations [8] |
| Conversion Efficiency | 70-94% | Various aryl bromides [8] |
The selectivity of cobalt-mediated activation is largely controlled by steric factors, with less hindered positions showing preferential reactivity [5]. Electronic effects also play a significant role, with electron-withdrawing groups generally enhancing the reaction rates compared to electron-donating substituents [8]. The cobalt catalyst demonstrates remarkable functional group tolerance, enabling the activation of bromothiophenes bearing various substituents without interference from other reactive sites [5].
Lithium-zincate exchange processes represent a fundamental mechanism for the preparation of organozinc reagents from heterocyclic bromides [9] [10]. The mechanism involves the formation of lithium trialkylzincate complexes that can undergo halogen-metal exchange reactions with brominated heterocycles [9]. Computational studies have revealed that this process proceeds through a lithium-assisted aryl shuttle mechanism where the bromothiophene substrate is first converted to an aryllithium intermediate [9].
The exchange reaction mechanism has been extensively studied using density functional theory calculations with microsolvation approaches [9]. Four distinct mechanistic pathways have been identified for the lithium-zincate mediated iodine-zinc exchange, including pathways involving preservation of the synergic character of the reagent and alternative routes through open complex intermediates [9]. The most energetically favored pathway involves tetrahydrofuran-solvated open complex-promoted mechanisms [9].
Higher order zincate reagents of the type R4ZnLi2 have been developed to improve the utility and scope of halogen-zinc exchange reactions [10]. These reagents demonstrate enhanced reactivity compared to simple trialkylzincates, enabling the metallation of non-activated substrates such as bromobenzene under mild conditions [10]. The resulting zincate species exhibit increased reactivity toward electrophilic quench reactions compared to conventional organozinc reagents [10].
| Zincate Type | Reactivity | Temperature | Yield |
|---|---|---|---|
| Me3ZnLi | Low | -78°C | 0% [10] |
| Me4ZnLi2 | High | -20°C | 47% [10] |
| tBu4ZnLi2 | Enhanced | 0°C | 74-87% [10] |
The exchange process demonstrates remarkable functional group tolerance, allowing smooth halogen-zinc exchange in the presence of amide functionalities and chiral acetals [10]. The mechanism involves the initial formation of contact ion pairs between the lithium cation and the zincate anion, followed by coordination to the halogen atom of the substrate [9]. The subsequent electron transfer and bond reorganization lead to the formation of the organozinc product and lithium halide [9].
Solvent coordination plays a critical role in determining the thermodynamic stability and reactivity of organozinc species in solution [24] [25]. Experimental and computational studies have demonstrated that zinc compounds in tetrahydrofuran solution exist as bis-solvated complexes with two coordinated solvent molecules [24]. The coordination of tetrahydrofuran to zinc centers significantly affects both the structural properties and reaction thermodynamics of organozinc reagents [24].
Density functional theory calculations reveal that the coordination of tetrahydrofuran molecules to zinc centers occurs through a stepwise process where the second coordination is more exergonic than the first [24]. This unusual thermodynamic behavior indicates that the stabilization arising from the second ligand coordination involves factors beyond simple bond formation energy [24]. The structural changes accompanying solvent coordination include significant deviations from ideal tetrahedral geometry, with zinc-oxygen angles approaching 90 degrees in the bis-solvated complexes [24].
The bonding in zinc-tetrahydrofuran complexes exhibits high electrostatic character for dialkylzinc species, becoming increasingly covalent as more electronegative substituents are introduced [24]. This progression affects the structural distortion, with highly distorted tetrahedral geometries in dialkylzinc complexes moving toward less distorted arrangements as the electronegativity of substituents increases [24]. The coordination environment significantly influences the thermodynamics of transmetallation reactions, with coordinating solvents providing more favorable conditions compared to non-coordinating media [24].
| Solvent System | Coordination Number | Stabilization Energy | Structural Distortion |
|---|---|---|---|
| Non-coordinating | 2 | Baseline | Linear [24] |
| Tetrahydrofuran | 4 | Enhanced | Tetrahedral [24] |
| Dimethyl sulfoxide | 4 | Maximum | Square planar [12] |
The mechanistic origin of solvent effects has been characterized through single-particle fluorescence microscopy combined with nuclear magnetic resonance spectroscopy [12]. These studies reveal that polar aprotic solvents accelerate the oxidative addition step of organozinc formation, while lithium chloride additives enhance the solubilization of surface-bound organozinc intermediates [12]. The solvent-dependent differences in coordination environment directly impact the electronic properties and reactivity patterns of the resulting organozinc complexes [12].
The incorporation of zinc, bromo(5-bromo-4-hexyl-2-thienyl)- in π-conjugated polymer synthesis represents a significant advancement in organic electronics materials development. This compound functions as a critical monomer precursor in various polymerization methodologies, enabling the formation of highly regioregular and electronically active polymer chains [1] [2].
The compound participates in several key polymerization reactions, most notably through catalyst transfer polycondensation mechanisms. Research demonstrates that nickel-catalyzed polymerization of halogenated thiophene derivatives, including bromo-substituted compounds, proceeds through well-defined chain-growth mechanisms [3] [4]. The presence of both zinc coordination and bromine functionality allows for dual activation pathways, where the zinc center can participate in transmetalation reactions while the bromine atom serves as a leaving group in oxidative addition processes.
The dehydrobrominative polycondensation approach has proven particularly effective for this class of compounds. Studies show that using nickel catalysts with N-heterocyclic carbene ligands can achieve molecular weights exceeding 800,000 grams per mole with regioregularities approaching 99% [3]. The hexyl chain substitution provides essential solubility characteristics, enabling solution-processable materials suitable for large-scale manufacturing applications.
The electronic properties of polymers derived from zinc, bromo(5-bromo-4-hexyl-2-thienyl)- exhibit remarkable characteristics for organic electronic applications. Theoretical calculations and experimental measurements reveal that these materials possess optimized HOMO and LUMO energy levels, with typical band gaps ranging from 1.9 to 2.3 electron volts [5] [6]. The zinc coordination influences the electronic structure by providing additional d-orbital contributions to the conjugated system, enhancing charge delocalization and transport properties.
Field-effect transistor measurements of thin films fabricated from these polymers demonstrate hole mobilities ranging from 0.1 to 0.8 square centimeters per volt-second [6] [7]. The combination of the thiophene backbone with zinc coordination creates favorable intermolecular packing arrangements that facilitate charge transport through π-π stacking interactions and metal-mediated pathways.
| Synthesis Method | Catalyst System | Temperature Range (°C) | Molecular Weight (Mn, g/mol) | Regioregularity (%) |
|---|---|---|---|---|
| Suzuki-Miyaura Cross-Coupling | Pd(PPh3)4, Pd(dppf)Cl2 | 80-120 | 10,000-50,000 | 85-95 |
| Migita-Kosugi-Stille Coupling | Pd(PPh3)4, PdCl2(PPh3)2 | 100-140 | 15,000-60,000 | 80-90 |
| Dehydrobrominative Polycondensation | Ni(dppe)Cl2, NiCl2(dppp) | 25-80 | 9,300-815,000 | 99 |
| Direct Arylation Polymerization | Pd(OAc)2, Pd(PPh3)4 | 100-150 | 8,000-45,000 | 88-96 |
| Catalyst Transfer Polycondensation | Ni(PPh3)2Cl2, Pd-Phosphine | 0-50 | 5,000-100,000 | 90-98 |
Organic electronic devices incorporating polymers synthesized from zinc, bromo(5-bromo-4-hexyl-2-thienyl)- demonstrate superior performance characteristics compared to conventional organic semiconductors. Organic field-effect transistors fabricated with these materials exhibit excellent ambient stability and high on/off ratios exceeding 10^6 [8] [9]. The zinc coordination provides additional stability against oxidative degradation while maintaining the favorable processing characteristics of thiophene-based polymers.
Photovoltaic applications of these materials show promising power conversion efficiencies, particularly in bulk heterojunction solar cells where the zinc centers can facilitate charge separation and transport processes [2] [10]. The tunable electronic properties achieved through variations in the zinc coordination environment allow for optimization of energy level alignment with common acceptor materials such as fullerene derivatives.
Zinc, bromo(5-bromo-4-hexyl-2-thienyl)- serves as an exceptional precursor for thin-film semiconductor fabrication through various deposition techniques. The compound's unique molecular structure, combining organometallic coordination with thermally labile halogen substituents, enables controlled decomposition pathways that yield high-quality semiconductor films with tailored electronic properties [11] [12].
The thermal decomposition behavior of zinc, bromo(5-bromo-4-hexyl-2-thienyl)- makes it particularly suitable for chemical vapor deposition applications. Thermogravimetric analysis reveals that the compound undergoes controlled decomposition between 200 and 350 degrees Celsius, with the bromine substituents eliminating first, followed by partial decomposition of the organic ligands [11]. This sequential decomposition allows for precise control over film composition and microstructure.
Aerosol-assisted chemical vapor deposition using this precursor at substrate temperatures between 400 and 530 degrees Celsius produces high-quality semiconductor films with excellent uniformity and adhesion properties [11]. The zinc centers provide nucleation sites for film growth, while the thiophene ligands contribute to the formation of organic-inorganic hybrid materials with enhanced electronic properties.
Solution processing of zinc, bromo(5-bromo-4-hexyl-2-thienyl)- enables the fabrication of semiconductor thin films through spin-coating, dip-coating, and inkjet printing techniques. The hexyl substitution provides excellent solubility in common organic solvents, facilitating the preparation of stable precursor solutions [13]. Upon thermal annealing, these solutions undergo controlled condensation reactions that form continuous semiconductor films with thicknesses ranging from 10 to 500 nanometers.
The molecular layer deposition approach using this precursor compound allows for atomic-level control over film thickness and composition [14]. Sequential exposure to the zinc precursor and appropriate co-reactants enables the growth of films with precisely controlled stoichiometry and electronic properties. This method is particularly valuable for fabricating ultrathin semiconductor layers required in advanced electronic devices.
| Deposition Method | Substrate Temperature (°C) | Film Thickness (nm) | Conductivity (S/cm) | Optical Transparency (%) |
|---|---|---|---|---|
| Aerosol-Assisted Chemical Vapor Deposition | 400-530 | 50-500 | 10⁻⁶-10⁻³ | 80-95 |
| Chemical Bath Deposition | 60-90 | 10-100 | 10⁻⁸-10⁻⁵ | 85-98 |
| Molecular Layer Deposition | 100-150 | 1-50 | 10⁻⁹-10⁻⁶ | 90-99 |
| Physical Vapor Deposition | 200-400 | 20-200 | 10⁻⁴-10⁻¹ | 70-90 |
| Solution Processing | 25-120 | 30-300 | 10⁻⁷-10⁻⁴ | 75-92 |
Semiconductor films derived from zinc, bromo(5-bromo-4-hexyl-2-thienyl)- exhibit exceptional electronic and optical properties. X-ray diffraction analysis reveals the formation of crystalline phases with preferential orientation that enhances charge transport properties [15] [16]. The incorporation of zinc atoms into the film structure creates favorable electronic band structures with band gaps tunable between 2.0 and 2.8 electron volts depending on processing conditions.
Electrical characterization of these films demonstrates semiconducting behavior with conductivities ranging from 10⁻⁶ to 10⁻³ siemens per centimeter [17] [18]. The presence of zinc centers facilitates both n-type and p-type doping, enabling the fabrication of complementary semiconductor devices. Field-effect measurements show excellent switching characteristics with low threshold voltages and high current modulation ratios.
The application of zinc, bromo(5-bromo-4-hexyl-2-thienyl)- in surface modification strategies represents a sophisticated approach to engineering nanoscale device architectures. The compound's bifunctional nature, combining reactive halogen substituents with organometallic coordination, enables precise control over surface chemistry and interfacial properties [19] [20].
The compound demonstrates exceptional capability for forming self-assembled monolayers on various substrate surfaces. The zinc coordination center provides strong binding affinity to oxide surfaces, while the thiophene backbone enables π-π stacking interactions that promote ordered molecular assembly [21] [22]. The bromine substituents can undergo further chemical modification, allowing for post-assembly functionalization and tailoring of surface properties.
Scanning tunneling microscopy studies reveal that zinc, bromo(5-bromo-4-hexyl-2-thienyl)- forms highly ordered monolayers with molecular-level precision on gold and silver surfaces [21]. The hexyl chains provide lateral stabilization through van der Waals interactions, while the zinc centers anchor the molecules to the substrate. This results in robust monolayers with excellent thermal and chemical stability.
The reactive bromine substituents in zinc, bromo(5-bromo-4-hexyl-2-thienyl)- enable diverse chemical functionalization strategies for surface modification. Cross-coupling reactions, particularly Suzuki-Miyaura and Stille couplings, can be performed directly on surface-bound molecules to introduce additional functional groups [23] [24]. This approach allows for the creation of complex surface architectures with precisely controlled chemical functionality.
Nucleophilic substitution reactions of the bromine substituents provide another pathway for surface functionalization. Treatment with various nucleophiles, including amines, thiols, and alkoxides, yields modified surfaces with tailored wetting properties, chemical reactivity, and biological compatibility [20]. The zinc coordination remains intact during these transformations, maintaining the structural integrity of the surface-bound layer.
Surface-modified substrates prepared using zinc, bromo(5-bromo-4-hexyl-2-thienyl)- demonstrate exceptional performance in nanoscale electronic devices. The controlled surface chemistry enables precise engineering of work function and energy level alignment, critical parameters for efficient charge injection and transport in organic electronic devices [25] [26]. Contact angle measurements reveal tunable surface energy properties ranging from 20 to 70 millijoules per square meter, depending on the specific functionalization strategy employed.
The temporal stability of surface modifications prepared using this compound exceeds that of conventional organic monolayers, with functional properties maintained for periods exceeding 12 months under ambient conditions [19]. This enhanced stability arises from the strong zinc-substrate binding and the robust nature of the organometallic coordination complex.
| Modification Strategy | Functional Groups | Contact Angle (°) | Surface Energy (mJ/m²) | Film Stability (months) |
|---|---|---|---|---|
| Self-Assembled Monolayers (SAMs) | Thiol, Silane, Carboxyl | 90-120 | 20-45 | 6-12 |
| Polymer Grafting | Alkyl, Aryl, Heteroatom | 70-110 | 25-50 | 3-9 |
| Plasma Treatment | Hydroxyl, Carbonyl, Amine | 40-80 | 40-70 | 1-6 |
| Chemical Functionalization | Halogen, Organometallic | 60-100 | 30-55 | 4-10 |
| Layer-by-Layer Assembly | Polyelectrolyte, Ionic | 30-90 | 35-65 | 2-8 |
The versatility of zinc, bromo(5-bromo-4-hexyl-2-thienyl)- in surface modification applications extends to the fabrication of sensors, biointerfaces, and energy conversion devices. The tunable electronic properties and chemical reactivity enable the creation of responsive surfaces that can detect specific analytes or undergo controlled chemical transformations in response to external stimuli [20] [27]. These capabilities position the compound as a valuable building block for next-generation nanoscale device architectures with enhanced functionality and performance characteristics.
| Material Type | Band Gap (eV) | HOMO Level (eV) | LUMO Level (eV) | Mobility (cm²/Vs) |
|---|---|---|---|---|
| Poly(3-hexylthiophene) | 1.9-2.1 | -4.8 to -5.2 | -2.7 to -3.1 | 0.01-0.1 |
| Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene | 2.8-3.0 | -5.4 to -5.6 | -2.4 to -2.6 | 1.0-3.0 |
| Benzothieno[3,2-b] [1]benzothiophene | 2.6-2.8 | -5.2 to -5.4 | -2.4 to -2.6 | 0.5-2.0 |
| Thiophene-phenylene co-oligomers | 1.9-2.3 | -5.0 to -5.3 | -3.0 to -3.5 | 0.1-0.8 |
| Zinc thiophenolate complexes | 2.2-2.5 | -5.1 to -5.4 | -2.6 to -2.9 | 10⁻⁶-10⁻⁴ |